molecular formula C17H22O2 B8578897 Benzyl 1-allylcyclohexanecarboxylate

Benzyl 1-allylcyclohexanecarboxylate

Cat. No.: B8578897
M. Wt: 258.35 g/mol
InChI Key: NANZTQFMJPRVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 1-allylcyclohexanecarboxylate is a synthetic organic compound that integrates a cyclohexanecarboxylate core, a benzyl ester protecting group, and an allyl functional handle. This structure suggests its primary research application as a versatile chemical intermediate and building block in organic synthesis, particularly for the pharmaceutical and materials science sectors. The benzyl ester moiety is a well-established carboxyl protecting group , offering stability under a wide range of acidic and basic reaction conditions while being readily removable via hydrogenolysis or other reductive methods . The presence of the allyl group on the cyclohexane ring provides a distinct site for further chemical manipulation. The allyl group can participate in various reactions, such as isomerization, oxidation, or cross-coupling (e.g., Tsuji-Trost allylation), to introduce more complex functionality . This combination of a protected carboxylic acid and an alkene group makes this compound a valuable scaffold for constructing more complex molecules, such as in the synthesis of novel cyclohexane-based compounds for medicinal chemistry or the development of specialized polymers and fine chemicals. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

benzyl 1-prop-2-enylcyclohexane-1-carboxylate

InChI

InChI=1S/C17H22O2/c1-2-11-17(12-7-4-8-13-17)16(18)19-14-15-9-5-3-6-10-15/h2-3,5-6,9-10H,1,4,7-8,11-14H2

InChI Key

NANZTQFMJPRVED-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCCCC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analog, benzyl cyclohexanecarboxylate (C₁₄H₁₈O₂), lacks the allyl substituent, resulting in lower molecular weight (218.30 vs. estimated 272.34 for the allylated derivative) and reduced steric hindrance . The allyl group introduces unsaturation (C=C), enabling addition reactions (e.g., Michael addition or polymerization) absent in the saturated analog.

1-Benzylcyclobutane-1-carboxylic acid (C₁₂H₁₄O₂, MW 190.24) differs in both ring size (cyclobutane vs. cyclohexane) and functional group (carboxylic acid vs. ester) . The cyclobutane ring’s strain increases reactivity, while the carboxylic acid group enhances polarity and water solubility compared to the non-polar ester.

Physical and Chemical Properties (Estimated)

Compound Molecular Formula Molecular Weight Solubility in Water Boiling Point (°C) Key Reactivity Features
Benzyl 1-allylcyclohexanecarboxylate C₁₇H₂₀O₂ 272.34 Low 280–300 (est.) Allyl enables polymerization
Benzyl cyclohexanecarboxylate C₁₄H₁₈O₂ 218.30 Moderate 245–250 Stable ester, low reactivity
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 High Decomposes Acidic, prone to decarboxylation
Methyl benzoate C₈H₈O₂ 136.15 Low 198–200 Volatile, hydrolyzes to benzoic acid

Preparation Methods

Classical Fischer Esterification

The Fischer esterification method involves the acid-catalyzed reaction between 1-allylcyclohexanecarboxylic acid and benzyl alcohol. Sulfuric acid or p-toluenesulfonic acid (pTSA) is typically employed to protonate the carbonyl oxygen, facilitating nucleophilic attack by benzyl alcohol. The reaction is reversible, necessitating excess alcohol or removal of water via Dean-Stark distillation. While this method is straightforward, the allyl group’s sensitivity to acidic conditions limits its utility, as prolonged exposure may lead to polymerization or isomerization.

Example Protocol:
1-allylcyclohexanecarboxylic acid (10 mmol) and benzyl alcohol (30 mmol) are refluxed in toluene with pTSA (0.1 equiv) for 12–24 hours. Water is removed azeotropically, and the crude product is purified via silica gel chromatography (yield: 60–75%).

Coupling Reagent-Mediated Esterification

To circumvent acidic conditions, carbodiimide-based reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid as an intermediate O-acylisourea. Catalytic 4-dimethylaminopyridine (DMAP) enhances reactivity. This method is compatible with acid-sensitive allyl groups and achieves yields exceeding 80% under anhydrous conditions.

Optimized Conditions:
1-allylcyclohexanecarboxylic acid (10 mmol), benzyl alcohol (12 mmol), EDC (12 mmol), and DMAP (0.5 mmol) in dichloromethane (DCM) are stirred at room temperature for 6 hours. The mixture is washed with dilute HCl and brine, then concentrated (yield: 85%).

Benzyl Transfer Reagents for Mild Esterification

2-Benzyloxy-1-Methylpyridinium Triflate

As highlighted in recent advancements, 2-benzyloxy-1-methylpyridinium triflate (1 ) enables benzylation under neutral conditions. The reagent generates an electrophilic benzyl species upon heating, which reacts with carboxylate anions. This method is ideal for substrates prone to acid- or base-induced degradation.

Procedure:
1-allylcyclohexanecarboxylic acid (10 mmol) and 1 (12 mmol) are dissolved in trifluorotoluene and heated to 80°C for 3 hours. The reaction is quenched with aqueous NaHCO₃, and the product is extracted with ethyl acetate (yield: 78–90%).

In Situ Activation of 2-Benzyloxypyridine

N-methylation of 2-benzyloxypyridine (2 ) in the presence of methyl triflate generates 1 directly in the reaction mixture, eliminating the need to isolate the pyridinium salt. This one-pot protocol streamlines synthesis and reduces handling of hygroscopic intermediates.

Lewis Acid-Catalyzed Esterification

Zinc-Based Catalysts

Patented methodologies describe the use of ZnCl₂ or ZnO (0.01–3 molar equivalents) in nonpolar aprotic solvents like dichloroethane. These catalysts facilitate esterification without requiring anhydrous conditions, as water byproducts are tolerated.

Industrial-Scale Application:
1-allylcyclohexanecarboxylic acid (1 mol), benzyl alcohol (1.2 mol), and ZnCl₂ (0.1 mol) in dichloroethane are stirred at 50°C for 8 hours. The organic layer is separated, washed, and distilled under reduced pressure (yield: 88%).

Aromatic Sulfonic Acids

Toluenesulfonic acid (TsOH) or phenylsulfonic acid enhances reaction rates in halogenated solvents. This approach is advantageous for large-scale production due to catalyst recyclability.

Synthesis of 1-Allylcyclohexanecarboxylic Acid

The precursor acid is synthesized via two primary routes:

Alkylation of Cyclohexanecarboxylic Acid

Deprotonation with lithium diisopropylamide (LDA) followed by treatment with allyl bromide introduces the allyl group. This method requires strict anhydrous conditions and low temperatures (−78°C) to minimize side reactions.

Hydroboration-Oxidation of Cyclohexene Derivatives

Cyclohexene is subjected to hydroboration with allylborane, yielding 1-allylcyclohexanol, which is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄). This route offers regioselectivity but involves hazardous oxidants.

Industrial-Scale Purification Techniques

Continuous Distillation

As demonstrated in benzyl alcohol production, reactive distillation columns operated at 20–300 mbar efficiently separate benzyl 1-allylcyclohexanecarboxylate from unreacted starting materials and byproducts like dibenzyl ether.

Solvent Extraction

Post-reaction mixtures are treated with toluene or dichloromethane to isolate the ester from aqueous phases. Centrifugal extractors enhance throughput in continuous processes.

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Fischer EsterificationAcidic, reflux60–75%Simple setupAllyl group degradation
EDC/DMAP CouplingNeutral, room temp80–85%Mild conditionsCostly reagents
Pyridinium Triflate (1 )Neutral, 80°C78–90%No acidic/basic conditionsRequires specialized reagent
ZnCl₂ Catalysis50°C, nonpolar solvent88%Scalable, water-tolerantMetal waste generation

Q & A

Basic: What are the standard protocols for synthesizing Benzyl 1-allylcyclohexanecarboxylate, and how should purity be verified?

Methodological Answer:
Synthesis typically involves esterification between 1-allylcyclohexanecarboxylic acid and benzyl alcohol, using acid catalysts (e.g., sulfuric acid) or immobilized enzymes (e.g., lipases) under controlled conditions . Key steps include:

  • Reagent Ratios : Optimize molar ratios of acid to alcohol (e.g., 1:1.2) to maximize yield.
  • Catalyst Selection : Acidic catalysts (H₂SO₄) or enzyme-based systems (e.g., immobilized Candida antarctica lipase B) for greener synthesis.
  • Characterization : Confirm purity via ¹H/¹³C NMR (structural confirmation), HPLC (purity >95%), and FT-IR (ester carbonyl stretch ~1740 cm⁻¹). Ensure compliance with journal guidelines for experimental reproducibility .

Advanced: How can researchers optimize catalytic conditions using design of experiments (DoE) for synthesis?

Methodological Answer:
Employ uniform experimental design to systematically vary parameters:

  • Variables : Reaction time (2–24 hrs), temperature (40–80°C), catalyst loading (1–5 wt%), and solvent polarity (e.g., toluene vs. acetonitrile).
  • Data Mining : Apply response surface methodology (RSM) to identify optimal conditions. For example, in benzyl acetate synthesis, a 92% yield was achieved at 6 hrs, 60°C, and 3% catalyst .
  • Validation : Replicate trials under predicted optimal conditions to confirm robustness. Statistical tools (ANOVA) assess parameter significance .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as similar cyclohexane derivatives can cause respiratory irritation .
  • First Aid : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. If inhaled, move to fresh air and seek medical attention .

Advanced: How can conflicting biological activity data for derivatives be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare inhibitory effects across derivatives. For example, benzyl derivatives showed 84% leukemia cell inhibition (MOLT-4) vs. 72% in CNS cells (SF-295), highlighting cell-line specificity .
  • Variable Control : Standardize assay conditions (e.g., concentration, incubation time). Use dose-response curves to calculate IC₅₀ values.
  • Data Triangulation : Cross-validate with computational models (e.g., molecular docking) to identify binding affinity discrepancies .

Basic: What spectroscopic methods confirm structural integrity?

Methodological Answer:

  • NMR :
    • ¹H NMR : Allyl protons (δ 5.0–5.8 ppm as multiplet), benzyl CH₂ (δ 4.3–4.5 ppm).
    • ¹³C NMR : Ester carbonyl (δ 170–175 ppm), allyl carbons (δ 115–135 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) matching theoretical mass (±0.001 Da).
  • Elemental Analysis : Confirm C, H, O content within 0.3% of calculated values .

Advanced: How is skin permeability assessed for low-MW derivatives?

Methodological Answer:

  • In Vitro Models : Use Franz diffusion cells with excised human/animal skin. Apply derivatives (1–5% w/v) and measure flux over 24 hrs.
  • Penetration Enhancers : Test co-solvents (propylene glycol) or micellar formulations to improve permeability.
  • Data Interpretation : Lower MW compounds (e.g., alkyl benzoates) exhibit higher permeability due to log P values <3 .

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